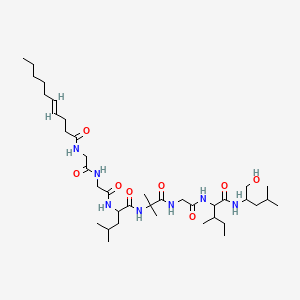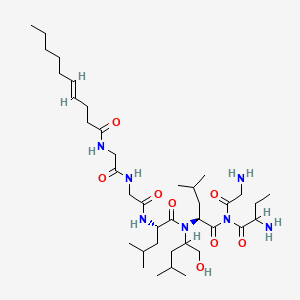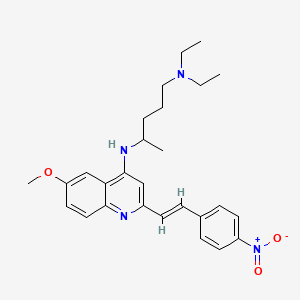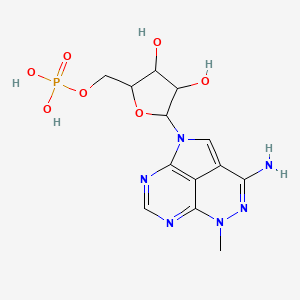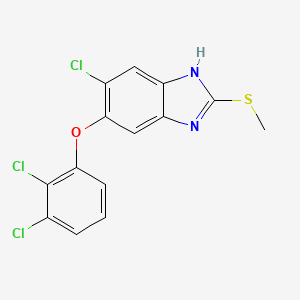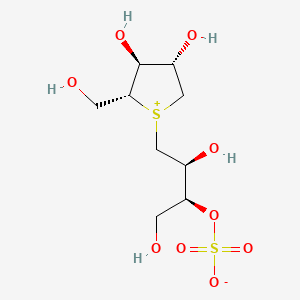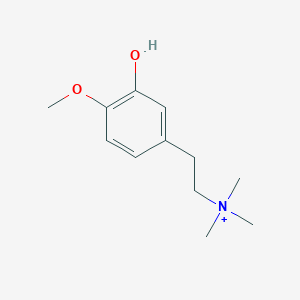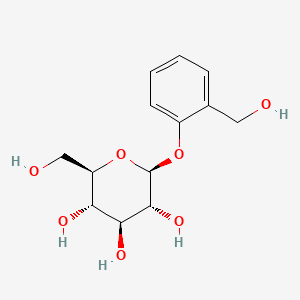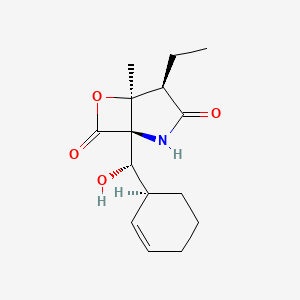
Sarcophine
Vue d'ensemble
Description
Sarcophine is a cembranoid isolated from the Red Sea soft coral Sarcophyton glaucum . It has been found to exhibit anti-tumor, chemo-preventive, and antimicrobial activities . Sarcophine is also known to inhibit several vital enzymes, including cholinesterase and phosphofructokinase .
Synthesis Analysis
Sarcophine has been subjected to several semisynthetic transformations to enhance its antiproliferative activity . These transformations include hydroxylation, oxymercuration-demercuration, and halogenation reactions . In particular, the introduction of sulfur-containing functionalities via reaction with ammonium thiocyanate has been found to enhance its activity .
Molecular Structure Analysis
The molecular structure of Sarcophine is C20H28O3 with a molecular weight of 316.43 g/mol . It is also known by other names such as (+)-Sarcophine, (2S,7S,8S)-Sarcophine, and others .
Chemical Reactions Analysis
Sarcophine has been found to react with nucleophilic thiocyanates in the presence of appropriate catalysts, yielding trans β-hydroxy thiocyanates . It also reacts with ammonium thiocyanate in the presence of antimony trichloride to afford cis thiocyanohydrin and 1,3-oxathilane-2-imine derivatives .
Physical And Chemical Properties Analysis
Sarcophine is a white to beige powder . It is stored at a temperature of 2-8°C . It has an assay of ≥97% (HPLC) .
Applications De Recherche Scientifique
Chemoprevention of Skin Cancer
Sarcophine and its derivatives, like sarcophine-diol (SD), have been studied for their chemopreventive effects against non-melanoma skin cancer. Research has shown that SD can inhibit the development of skin tumors both in vitro and in vivo in mouse models .
Marine Antifouling Agents
Studies have explored the use of natural sarcophine products as marine antifouling agents. These agents can prevent the accumulation of organisms on underwater surfaces, which is crucial for maintaining the integrity and performance of marine equipment .
UVB Radiation Protection
Sarcophine-diol has been evaluated for its protective effects against UVB-induced skin damage. It has shown potential in preventing skin tumor development when applied topically in conjunction with exposure to UVB radiation .
Melanoma Inhibition
The effects of sarcophine-diol on melanoma cell lines have been investigated, revealing its significant inhibitory impact on melanoma development, which is a promising avenue for cancer treatment research .
Mécanisme D'action
Target of Action
Sarcophine primarily targets the cell proliferation and apoptosis pathways in skin cells . It has been shown to have a significant effect on the expression levels of signal transducers and activators of transcription protein (STAT-3) and cyclin D1 , an activator of cyclin-dependent kinase 4 (Cdk4) . These proteins play crucial roles in cell cycle regulation and proliferation .
Mode of Action
Sarcophine interacts with its targets by inhibiting the de novo DNA synthesis and enhancing fragmentation of DNA . It also inhibits the expression levels of STAT-3 and cyclin D1, thereby affecting the cell cycle . Furthermore, it enhances the cellular level of tumor suppressor protein 53 (p53) and stimulates the cleavage of the nuclear poly (ADP-ribose) polymerase (cleaved-PARP) .
Biochemical Pathways
The primary biochemical pathways affected by Sarcophine are those involved in cell proliferation and apoptosis . It enhances the cellular levels of cleaved Caspase-3, -8, -9 and stimulates the enzymatic activities of Caspase-3, -8, and -9 . These caspases are key players in the apoptosis pathway .
Pharmacokinetics
It is known that sarcophine is applied topically, suggesting that it is absorbed through the skin .
Result of Action
The result of Sarcophine’s action is a significant reduction in skin tumor development . It achieves this by inhibiting cell proliferation and inducing apoptosis in skin cells . In studies, it has been shown to reduce tumor incidence and multiplicity .
Orientations Futures
Sarcophine and its derivatives have shown promising chemopreventive effects against skin cancer . Further studies are needed to elucidate the mechanisms of action of these compounds in estrogen-responsive cancer cells . There is also a demand to explore the terpene biosynthetic gene clusters of the species from which Sarcophine is derived .
Propriétés
IUPAC Name |
(2E,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAKBBMRMLAYMY-VRDMJVMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CCC2(C(O2)CC/C(=C/C3C(=C(C(=O)O3)C)CC1)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sarcophytum glaucum, from | |
CAS RN |
55038-27-2 | |
| Record name | Sarcophine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




